Licoagrochalcone D

Beschreibung

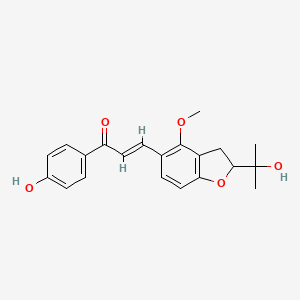

Licoagrochalcone D is a prenylated chalcone, a subclass of flavonoids characterized by two aromatic rings connected via a three-carbon α,β-unsaturated carbonyl system. It has the molecular formula C₂₁H₂₂O₅ and a molecular weight of 354.40 g/mol . It is primarily isolated from Glycyrrhiza glabra (licorice) and Glycyrrhiza pallidiflora roots, though it has also been detected in Cissus rotundifolia roots .

Eigenschaften

IUPAC Name |

(E)-1-(4-hydroxyphenyl)-3-[2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-21(2,24)19-12-16-18(26-19)11-7-14(20(16)25-3)6-10-17(23)13-4-8-15(22)9-5-13/h4-11,19,22,24H,12H2,1-3H3/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKHMNBODOXQLQ-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=CC(=C2OC)C=CC(=O)C3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1CC2=C(O1)C=CC(=C2OC)/C=C/C(=O)C3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325144-69-2 | |

| Record name | Licoagrochalcone D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325144692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Directed Ortho-Metalation (DOM) Approach

The most robust method for synthesizing licoagrochalcone D involves a seven-step sequence leveraging directed ortho-metalation (DOM) to achieve regioselective prenylation (Fig. 1). The process begins with bis-O-MOM protection of resorcinol, which directs subsequent metalation at the ortho position relative to the methoxymethyl (MOM) groups. Treatment with n-butyllithium (n-BuLi) at −78°C generates a lithiated intermediate, which reacts with prenyl bromide to install the prenyl moiety in >85% yield.

A second metalation step introduces a formyl group via reaction with dimethylformamide (DMF), followed by selective deprotection of the MOM group using hydrochloric acid in methanol. Methylation of the free hydroxyl group with methyl iodide and potassium carbonate ensures protection of the phenolic oxygen, preventing undesired side reactions during the aldol condensation. The final chalcone formation employs an aldol reaction between the formylated intermediate and p-hydroxyacetophenone, catalyzed by sodium hydroxide in ethanol, achieving an overall yield of 42% over seven steps.

Key Advantages

-

Regioselectivity : DOM ensures precise positioning of the prenyl and formyl groups.

-

Scalability : Demonstrated at 30 g scale with consistent yields.

-

Modularity : Adaptable for synthesizing analogs like licoagrochalcones B and C.

Experimental Optimization and Reaction Conditions

Protection and Metalation Steps

Bis-O-MOM protection of resorcinol is achieved using methoxymethyl chloride (MOMCl) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (Table 1). The reaction proceeds quantitatively within 2 hours at 0°C, with the MOM groups serving as directing groups for subsequent lithiation.

Table 1: Key Reaction Parameters for Protection and Prenylation

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bis-O-MOM protection | MOMCl, DIPEA, CH₂Cl₂, 0°C → rt, 2 h | 98 |

| Directed metalation | n-BuLi, THF, −78°C, 1 h | – |

| Prenylation | Prenyl bromide, −78°C → rt, 12 h | 87 |

| Formylation | DMF, −78°C → rt, 6 h | 78 |

Selective Deprotection and Methylation

Hydrolysis of the MOM group is performed using 6 M HCl in methanol at 50°C for 3 hours, selectively cleaving the group adjacent to the formyl moiety. Methylation with methyl iodide and K₂CO₃ in acetone achieves 94% yield, with HPLC analysis confirming >99% purity.

Analytical Characterization and Validation

Spectroscopic Data

The final product is characterized by NMR, HRMS, and X-ray crystallography (Table 2). The trans-configuration of the chalcone double bond is confirmed via J-coupling constants (J = 15.6 Hz) in the ¹H NMR spectrum.

Table 2: Spectroscopic Properties of Licoagrochalcone D

| Technique | Key Data |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 7.89 (d, J = 15.6 Hz, 1H), 6.92 (s, 1H) |

| ¹³C NMR | δ 188.5 (C=O), 161.2 (C-OCH₃) |

| HRMS | [M+H]⁺ calcd. 355.1547, found 355.1543 |

Analyse Chemischer Reaktionen

Types of Reactions

Licoagrochalcone D undergoes various chemical reactions, including:

Oxidation: Chalcones can be oxidized to form flavones or other oxidized derivatives.

Reduction: Reduction of the α,β-unsaturated carbonyl system in chalcones can yield dihydrochalcones.

Substitution: Chalcones can undergo nucleophilic substitution reactions, particularly at the α,β-unsaturated carbonyl system.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products

Oxidation: Flavones and other oxidized derivatives.

Reduction: Dihydrochalcones.

Substitution: Various substituted chalcone derivatives.

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anti-Senescent Properties

Recent studies have highlighted the antioxidant and anti-senescent effects of Licoagrochalcone D. Research indicates that it can ameliorate oxidative stress-induced senescence in human bone marrow mesenchymal stem cells (hBM-MSCs) through the activation of AMP-activated protein kinase (AMPK) and autophagy mechanisms. In vitro experiments demonstrated that Lico D significantly reduced markers of senescence such as p53 and p21 in hBM-MSCs exposed to oxidative stress induced by hydrogen peroxide .

Key Findings:

- Mechanism: Lico D activates AMPK, leading to enhanced autophagy.

- Impact on Aging: It reduces oxidative stress markers and improves cell viability.

- In Vivo Evidence: In a mouse model, Lico D treatment decreased senescence markers in heart and hippocampal tissues .

Anti-Cancer Activity

Licoagrochalcone D exhibits significant anti-cancer properties, particularly against melanoma. In studies involving human melanoma A375 cells, Lico D was shown to inhibit cell proliferation and induce apoptosis through mitochondrial pathways. The compound downregulated anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax, caspase-3, and caspase-9 .

Case Study:

- Cell Lines Used: A375 and SK-MEL-5.

- Results: Lico D inhibited cell migration and invasion by downregulating matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer metastasis .

- In Vivo Validation: Tumor growth suppression was observed in a mouse xenograft model following Lico D administration .

Neuroprotective Effects

Licoagrochalcone D has been investigated for its neuroprotective effects against oxidative stress. In studies involving induced neurotoxicity in primitive neural stem cells derived from induced pluripotent stem cells (iPSCs), Lico D demonstrated potential in reducing neuroinflammation and promoting cell survival under stress conditions .

Research Insights:

- Mechanism of Action: The compound mitigates oxidative damage by enhancing cellular antioxidant defenses.

- Applications: Potential therapeutic implications for neurodegenerative diseases characterized by oxidative stress.

Anti-Inflammatory Properties

The anti-inflammatory potential of Licoagrochalcone D has been documented through various experimental models. Its ability to inhibit inflammatory pathways suggests applications in treating chronic inflammatory conditions .

Research Highlights:

- Mechanism: Inhibition of pro-inflammatory cytokines and mediators.

- Therapeutic Relevance: Could be beneficial in managing diseases like arthritis or other inflammatory disorders.

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antioxidant Activity | AMPK activation, autophagy enhancement | Reduces oxidative stress markers in hBM-MSCs |

| Anti-Cancer | Induces apoptosis, inhibits migration | Suppresses tumor growth in melanoma models |

| Neuroprotection | Reduces oxidative damage | Promotes survival of neural stem cells under stress |

| Anti-Inflammatory | Inhibits inflammatory mediators | Potential treatment for chronic inflammatory diseases |

Wirkmechanismus

Licoagrochalcone D exerts its effects through various molecular targets and pathways:

Antimicrobial Activity: Disrupts the cell membrane integrity of microorganisms, leading to cell death.

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.

Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt signaling pathway.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Licoagrochalcone D and Related Compounds

Key Structural Differences :

Table 2: Pharmacological Activities of Licoagrochalcone D and Analogs

Activity Highlights :

- Anti-inflammatory Effects: Licoagrochalcone D suppresses nitric oxide (NO) production more effectively than Licochalcone B (IC₅₀ = 4.95 μM vs. 9.94 μM) .

- Anti-viral Activity: Non-prenylated chalcones like isoliquiritigenin exhibit superior anti-influenza activity compared to prenylated derivatives (e.g., Licoagrochalcone A) due to improved bioavailability .

Metabolic and Expression Variability

Licoagrochalcone D exhibits context-dependent expression in metabolic studies:

- Upregulation : Observed in CK vs. YS (comparison of Laoxianghuang samples) .

- Downregulation : Detected in CK vs. JG and in Cissus rotundifolia roots under specific growth conditions . This variability suggests its biosynthesis is influenced by environmental or genetic factors, unlike more stable analogs like licochalcone A .

Q & A

Q. What are the primary methods for isolating and structurally characterizing Licoagrochalcone D from natural sources?

Licoagrochalcone D (a chalcone derivative) is typically isolated from plant species such as Pteris multifida using techniques like high-speed counter-current chromatography (HSCCC) or preparative HPLC, followed by spectroscopic characterization (e.g., NMR, MS) to confirm its structure . For example, related chalcones (e.g., Licoagrochalcone B) are identified via exact mass analysis (e.g., 336.13616 Da) and 3D structural modeling . Researchers should cross-validate spectral data with computational tools like molecular dynamics simulations to resolve structural ambiguities.

Q. What biological activities have been preliminarily reported for Licoagrochalcone D?

While direct studies on Licoagrochalcone D are limited, structurally analogous compounds (e.g., Licoagrochalcone C) exhibit NF-κB transcriptional inhibition and suppression of LPS-induced nitric oxide (NO) production in macrophages . Chalcone derivatives broadly demonstrate antiviral activity against influenza strains (e.g., H1N1) by inhibiting neuraminidase (NA) . Researchers should design dose-response assays (e.g., IC₅₀ determination) and comparative studies with other chalcones to establish Licoagrochalcone D's specific bioactivity profile.

Q. Which structural features of Licoagrochalcone D are critical for its bioactivity?

Chalcones like Licoagrochalcone D typically feature a α,β-unsaturated ketone backbone, with substituents (e.g., hydroxyl, prenyl groups) enhancing binding to targets such as viral NA or NF-κB . Computational docking studies (e.g., using TTgR protein models) can identify key interactions, such as hydrogen bonding with residues in the active site . Substituent modifications (e.g., methylation, glycosylation) should be systematically tested to optimize activity.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Licoagrochalcone D and related chalcones?

Discrepancies may arise from variations in experimental models (e.g., cell lines, animal species) or compound purity. For example, chalcone efficacy against NA varies with substituent chain length and stereochemistry . To address contradictions, employ orthogonal assays (e.g., luciferase reporter assays for NF-κB, plaque reduction for antiviral activity) and validate findings using standardized reference compounds . Meta-analyses of structure-activity relationships (SAR) across studies are recommended.

Q. What experimental designs are optimal for studying Licoagrochalcone D's mechanism of action in inflammatory pathways?

To investigate NF-κB inhibition, use LPS-stimulated RAW264.7 macrophages with downstream analysis of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA and qPCR . Include controls with known inhibitors (e.g., BAY 11-7082) and perform Western blotting to assess IκBα degradation. For in vivo relevance, consider murine models of inflammation (e.g., carrageenan-induced paw edema) with pharmacokinetic profiling to account for bioavailability .

Q. What challenges exist in synthesizing Licoagrochalcone D, and how can they be mitigated?

Synthesis challenges include regioselective introduction of prenyl groups and maintaining stereochemical integrity during cyclization. Strategies include using protective groups (e.g., tert-butyldimethylsilyl for hydroxyls) and transition-metal catalysts for cross-coupling reactions . Purification via reverse-phase HPLC with MS-guided fractionation ensures high yield and purity. Computational tools (e.g., DFT calculations) can predict reaction pathways to optimize synthesis .

Q. How can multi-omics approaches enhance understanding of Licoagrochalcone D's polypharmacology?

Integrate transcriptomics (RNA-seq) to identify differentially expressed genes in treated cells and metabolomics (LC-MS) to map metabolic perturbations . Network pharmacology models can link Licoagrochalcone D's targets (e.g., NF-κB, viral NA) to downstream pathways. For example, chalcones from Glycyrrhiza glabra show hepatoprotective effects via Nrf2 activation, suggesting cross-talk between anti-inflammatory and antioxidant mechanisms .

Methodological Considerations

- Data Reproducibility : Ensure compound identity is confirmed via ≥2 spectroscopic methods (e.g., ¹H-NMR, ¹³C-NMR, HRMS) and purity via HPLC (>95%) .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines and obtain institutional animal care approvals .

- Statistical Rigor : Use power analysis to determine sample size and apply appropriate tests (e.g., ANOVA with Tukey post hoc) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.